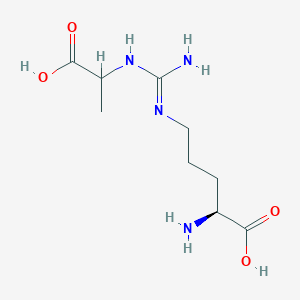

N-omega-Carboxyethyl-L-arginine (CEA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-omega-Carboxyethyl-L-arginine is a derivative of the amino acid L-arginine. It is classified as an advanced glycation end product (AGE), formed through non-enzymatic reactions between reducing sugars, such as glucose, and amino groups in proteins . These compounds are structurally similar to endogenous inhibitors of nitric oxide synthases, which play a crucial role in various physiological processes .

Mechanism of Action

Target of Action

N-omega-Carboxyethyl-L-arginine (CEA) is an L-arginine-derived advanced glycation end product (AGE) formed by non-enzymatic reactions between reducing sugars such as glucose and amino groups in proteins . The primary targets of CEA are L-arginine metabolizing enzymes, including three isoforms of nitric oxide synthases (NOS), dimethylarginine dimethylaminohydrolase (DDAH), and arginase . These enzymes play crucial roles in the biosynthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes.

Mode of Action

CEA interacts with its targets by inhibiting their activities. It weakly inhibits endothelium type NOS and is also a potential endogenous inhibitor for arginase . It is a poor inhibitor for ddah . The inhibition of these enzymes by CEA could potentially affect the generation of NO in vivo.

Biochemical Pathways

The inhibition of NOS by CEA could affect the NO biosynthesis pathway. NOS catalyzes the production of NO from L-arginine. NO plays a pivotal role in various physiological processes, including vasodilation, neurotransmission, and immune response. On the other hand, the inhibition of arginase by CEA could affect the urea cycle, as arginase catalyzes the final step in the urea cycle, converting L-arginine into L-ornithine and urea .

Result of Action

The molecular and cellular effects of CEA’s action primarily involve the potential modulation of NO biosynthesis and the urea cycle due to its inhibitory effects on NOS and arginase, respectively . This could potentially lead to changes in vascular tone, neurotransmission, and nitrogen waste disposal.

Action Environment

The action, efficacy, and stability of CEA could be influenced by various environmental factors. For instance, the presence of reducing sugars could enhance the formation of CEA through non-enzymatic glycation reactions . Additionally, factors affecting the expression and activity of L-arginine metabolizing enzymes could also influence the action of CEA.

Biochemical Analysis

Biochemical Properties

N-omega-Carboxyethyl-L-arginine (CEA) is structurally analogous to endogenous inhibitors of nitric oxide synthases (NOS), including N(G)-monomethyl-L-arginine (L-NMMA) and asymmetric N(G),N(G)-dimethyl-L-arginine (ADMA) . It has been found that N-omega-Carboxyethyl-L-arginine (CEA) can weakly inhibit the in vitro activities of endothelium type NOS . It also has the potential to inhibit arginase, an enzyme that modulates intracellular L-arginine bioavailability .

Cellular Effects

The presence of N-omega-Carboxyethyl-L-arginine (CEA) in the cellular environment can influence the generation of nitric oxide (NO), a crucial signaling molecule in various cellular processes . Increased plasma levels of NOS inhibitors, including N-omega-Carboxyethyl-L-arginine (CEA), can impair the generation of NO in vivo, which has been associated with the pathogenesis of vascular complications such as kidney failure and atherosclerosis .

Molecular Mechanism

N-omega-Carboxyethyl-L-arginine (CEA) exerts its effects at the molecular level primarily through its interactions with enzymes involved in L-arginine metabolism. It can inhibit the activities of NOS and arginase, thereby influencing the bioavailability of L-arginine and the production of NO .

Temporal Effects in Laboratory Settings

Given its role in inhibiting key enzymes in L-arginine metabolism, it is plausible that its presence could have long-term effects on cellular function, particularly in relation to NO production and vascular health .

Metabolic Pathways

N-omega-Carboxyethyl-L-arginine (CEA) is involved in the metabolic pathways of L-arginine. It interacts with enzymes such as NOS and arginase, which play crucial roles in the metabolism of L-arginine .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-omega-Carboxyethyl-L-arginine can be synthesized through the Maillard reaction, which involves the reaction of L-arginine with reducing sugars under heat . This process typically requires controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of N-omega-Carboxyethyl-L-arginine involves the use of advanced glycation techniques, where L-arginine is reacted with reducing sugars in large-scale reactors. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-omega-Carboxyethyl-L-arginine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

N-omega-Carboxyethyl-L-arginine has several scientific research applications, including:

Comparison with Similar Compounds

N-omega-Carboxymethyl-arginine: Another advanced glycation end product formed through similar non-enzymatic reactions.

N-delta-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine: A structurally related compound with similar inhibitory effects on nitric oxide synthases.

Uniqueness: N-omega-Carboxyethyl-L-arginine is unique due to its specific formation pathway and its distinct inhibitory effects on nitric oxide synthases. Its role as an advanced glycation end product also makes it a valuable marker for studying the impact of glycation on protein function and disease development .

Properties

IUPAC Name |

(2S)-2-amino-5-[[amino-(1-carboxyethylamino)methylidene]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-9(11)12-4-2-3-6(10)8(16)17/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H3,11,12,13)/t5?,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMTZCNNIBYFKI-GDVGLLTNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=NCCCC(C(=O)O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)NC(=NCCC[C@@H](C(=O)O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)

![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)

![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)

![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)